5-Iodo-N-methyl-2-nitroaniline
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Overview
Description
5-Iodo-N-methyl-2-nitroaniline is an organic compound with the molecular formula C7H7IN2O2 It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by iodine, nitro, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-N-methyl-2-nitroaniline typically involves a multi-step process starting from aniline. The general steps include:
Nitration: Aniline is first nitrated to introduce the nitro group. This is usually done using a mixture of concentrated nitric acid and sulfuric acid.
Iodination: The nitrated product is then subjected to iodination. This can be achieved using iodine and an oxidizing agent such as iodic acid.
Methylation: Finally, the amino group is methylated using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar steps but on a larger scale. The reactions would be optimized for yield and purity, and the processes would be carried out in reactors designed for handling corrosive and hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-N-methyl-2-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The iodine atom can be substituted by other nucleophiles in reactions such as the Sandmeyer reaction.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Copper(I) chloride (CuCl), sodium nitrite (NaNO2), hydrochloric acid (HCl).
Oxidation: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).
Major Products
Reduction: 5-Iodo-N-methyl-2-aminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: 5-Iodo-2-nitrobenzoic acid.
Scientific Research Applications
5-Iodo-N-methyl-2-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 5-Iodo-N-methyl-2-nitroaniline depends on the specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitro group can participate in redox reactions, while the iodine atom can engage in halogen bonding. These interactions can affect biological pathways and chemical processes.
Comparison with Similar Compounds
Similar Compounds
5-Iodo-2-nitroaniline: Lacks the methyl group, which can affect its reactivity and solubility.
N-Methyl-2-nitroaniline: Lacks the iodine atom, which can influence its chemical properties and applications.
2-Iodo-N-methyl-4-nitroaniline:
Uniqueness
5-Iodo-N-methyl-2-nitroaniline is unique due to the combination of its functional groups. The presence of iodine, nitro, and methyl groups on the benzene ring provides a distinct set of chemical properties that can be exploited in various applications. Its ability to undergo multiple types of reactions makes it a versatile compound in organic synthesis and research.
Properties
Molecular Formula |
C7H7IN2O2 |
---|---|
Molecular Weight |
278.05 g/mol |
IUPAC Name |
5-iodo-N-methyl-2-nitroaniline |
InChI |
InChI=1S/C7H7IN2O2/c1-9-6-4-5(8)2-3-7(6)10(11)12/h2-4,9H,1H3 |
InChI Key |
JEYMJQWBSJQCFK-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC(=C1)I)[N+](=O)[O-] |
Origin of Product |
United States |
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